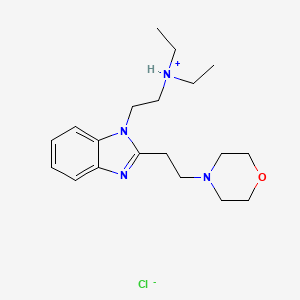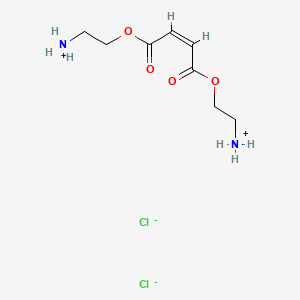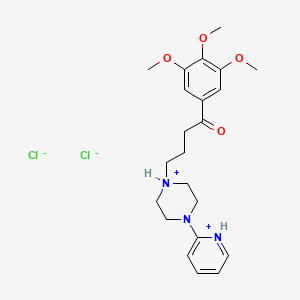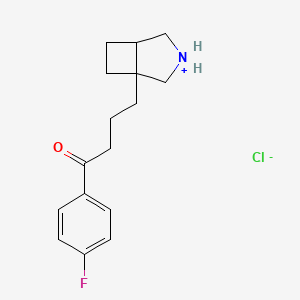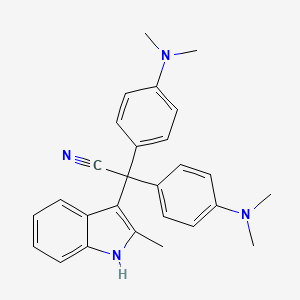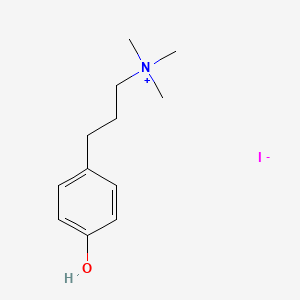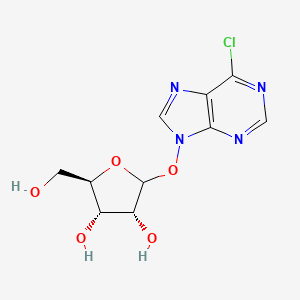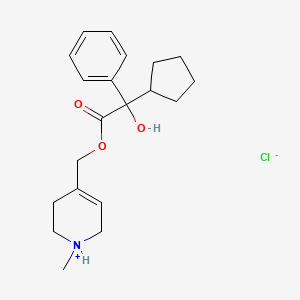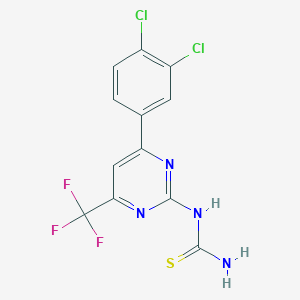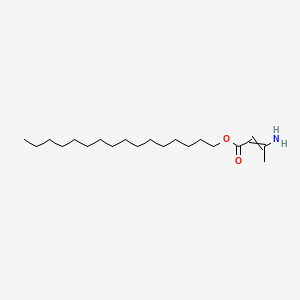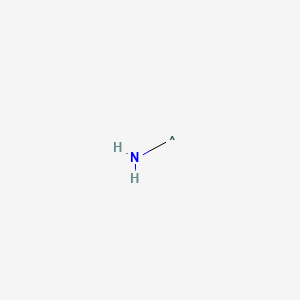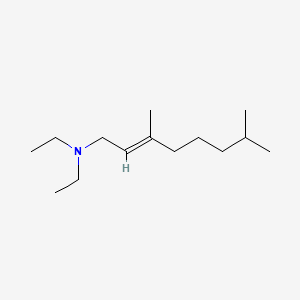
N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine is an organic compound with the molecular formula C14H29N . It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl groups. This compound is known for its unique structure, which includes a double bond and multiple alkyl substituents.
Preparation Methods
The synthesis of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine typically involves the alkylation of a suitable amine precursor. One common method is the reaction of 3,7-dimethyloct-2-ene-1-amine with diethyl sulfate under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by distillation or recrystallization .
Industrial production methods may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst such as palladium or platinum, resulting in the formation of saturated amines.
Scientific Research Applications
N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as an analgesic.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine can be compared with other similar compounds, such as:
N,N-Dimethyl-3,7-dimethyloct-2-ene-1-amine: This compound has two methyl groups instead of ethyl groups, resulting in different chemical and physical properties.
N,N-Diethyl-3,7-dimethyloctane-1-amine: The absence of a double bond in this compound leads to different reactivity and stability.
N,N-Diethyl-3,7-dimethyloct-2-ene-1-ol: The presence of a hydroxyl group in this compound introduces additional hydrogen bonding interactions and alters its solubility and reactivity.
Properties
CAS No. |
41034-88-2 |
|---|---|
Molecular Formula |
C14H29N |
Molecular Weight |
211.39 g/mol |
IUPAC Name |
(E)-N,N-diethyl-3,7-dimethyloct-2-en-1-amine |
InChI |
InChI=1S/C14H29N/c1-6-15(7-2)12-11-14(5)10-8-9-13(3)4/h11,13H,6-10,12H2,1-5H3/b14-11+ |
InChI Key |
SWXVCCTXGINQIB-SDNWHVSQSA-N |
Isomeric SMILES |
CCN(CC)C/C=C(\C)/CCCC(C)C |
Canonical SMILES |
CCN(CC)CC=C(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


